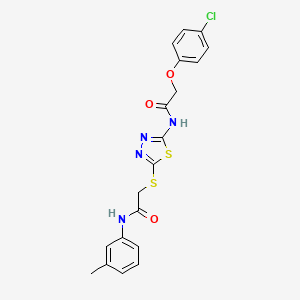
2-(4-chlorophenoxy)-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a chlorophenoxy group, a methylanilino group, a thiadiazol group, and an acetamide group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely be arranged in a specific way to give the compound its unique properties .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the conditions and the other compounds present. The chlorophenoxy and thiadiazol groups, for example, might undergo reactions with nucleophiles or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the chlorophenoxy group might make the compound relatively polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A systematic effort led to the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential as anti-bacterial agents against both gram-negative and gram-positive bacteria, and moderate inhibitors of α-chymotrypsin enzyme. Notably, one derivative exhibited remarkable activity compared to standard ciprofloxacin against various bacterial strains, highlighting its antibacterial potential. These findings suggest that the modifications on the oxadiazole moiety can lead to less cytotoxic compounds, as supported by cytotoxicity data S. Z. Siddiqui et al., 2014.
Characterization and Biological Screening
Another study focused on the synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. These compounds were screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), showing relative activity against acetylcholinesterase. This suggests a potential for developing enzyme inhibitors based on these derivatives A. Rehman et al., 2013.
Antimicrobial and Hemolytic Activity
Research into novel series of 5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives revealed significant antibacterial, hemolytic, and thrombolytic activities. These findings indicate the potential for further clinical studies and the synthesis of new drugs for the treatment of cardiovascular diseases, showcasing the versatility of these compounds in medical research Aziz-Ur-Rehman et al., 2020.
Anticancer Activity
A pharmacophore hybridization approach led to the synthesis of a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, showing anticancer activity in vitro. This underscores the compound's potential in cancer research and highlights a cost-effective synthesis approach I. Yushyn et al., 2022.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3S2/c1-12-3-2-4-14(9-12)21-17(26)11-28-19-24-23-18(29-19)22-16(25)10-27-15-7-5-13(20)6-8-15/h2-9H,10-11H2,1H3,(H,21,26)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHKANTVBJMMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2998171.png)
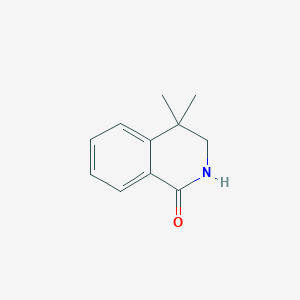
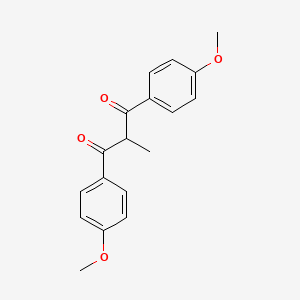

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2998181.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2998182.png)
![N-(1,5,6,10b-tetrahydro-2H-isoxazolo[3,2-a]isoquinolin-2-ylmethyl)-1-(6-chloro-3-pyridazinyl)-4-piperidinecarboxamide](/img/structure/B2998185.png)
![2-Chloro-N-[1-[(3-fluoropyridin-2-yl)oxymethyl]cyclopentyl]acetamide](/img/structure/B2998186.png)
![2-[(4-Methylphenyl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B2998187.png)
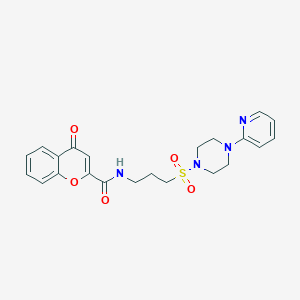
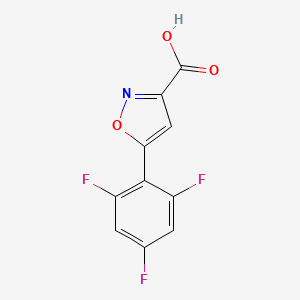
![5-chloro-2-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2998191.png)
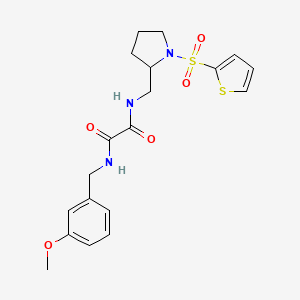
![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2998193.png)
